molecular formula C14H11NO2S B1227388 6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462066-95-1

6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid

Katalognummer: B1227388
CAS-Nummer: 462066-95-1
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: ZCIFZNUDMJXZDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid (CAS: 462066-95-1) is an organic compound with the molecular formula C 14 H 11 NO 2 S and a molecular weight of 257.31 g/mol . This chemical serves as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly for developing novel anti-proliferative agents. Research has identified the thieno[2,3-b]quinoline core as a potent scaffold against various human cancer cell lines . Derivatives of this structure exhibit low nanomolar GI 50 values, showing significant promise against aggressive triple-negative breast cancers (e.g., MDA-MB-231 and MDA-MB-468 cells) . The mechanism of action is multifaceted, involving binding with the phosphoinositide phospholipase C-γ2 (PLC-γ2) protein, which plays a critical role in cell proliferation and motility pathways . Additional studies suggest interactions with targets like tyrosyl-DNA phosphodiesterase I (TDP1) and copper trafficking proteins (e.g., Atox1), inducing cell cycle arrest in the M-phase and slowing cancer cell migration . The carboxylic acid functional group at the 2-position is essential for further chemical modifications, allowing researchers to synthesize a wide array of derivatives, such as carboxamides, to explore structure-activity relationships and optimize biological activity . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

6-ethylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-2-8-3-4-11-9(5-8)6-10-7-12(14(16)17)18-13(10)15-11/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIFZNUDMJXZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Friedlander Condensation Approach

The Friedlander reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, is adaptable for thienoquinoline synthesis. For this compound:

  • Synthesis of 2-amino-5-ethylthiophene-3-carbaldehyde :

    • Ethyl introduction: Alkylation of thiophene at C5 using ethyl halides under basic conditions.

    • Formylation: Vilsmeier-Haack reaction to install the aldehyde group.

  • Cyclization with diethyl oxalacetate :

    • Reaction of 2-amino-5-ethylthiophene-3-carbaldehyde with diethyl oxalacetate in acidic media (e.g., H2SO4) yields ethyl 6-ethylthieno[2,3-b]quinoline-2-carboxylate.

    • Conditions : Reflux in ethanol, 12–24 hours, yielding ~65%.

  • Ester hydrolysis :

    • Saponification with NaOH (2 M, aqueous ethanol) converts the ester to the carboxylic acid.

    • Yield : >90% after acidification.

Advantages:

  • Straightforward two-step process.

  • High functional group tolerance.

Limitations:

  • Low regioselectivity in thiophene alkylation.

  • Requires purification of intermediates.

Cyclization of Anilinosuccinimide Derivatives

Adapted from quinoline-2,3-dicarboxylic acid syntheses, this method involves:

  • Preparation of N-substituted-3-anilinosuccinimide :

    • React maleic anhydride with 4-ethylaniline in o-dichlorobenzene at 175°C.

    • Intermediate : 3-(4-ethylanilino)-N-phenylsuccinimide (yield: 74%).

  • Oxidation to maleimide :

    • Treat with MnO2 in toluene to form 3-(4-ethylanilino)-N-phenylmaleimide.

  • Reaction with dimethylformamide dimethyl acetal (DMF-DMA) :

    • Form a dimethylaminomethylene intermediate, which cyclizes in polyphosphoric acid (PPA) at 140°C to yield N-phenylacridinimide.

  • Hydrolysis to carboxylic acid :

    • Reflux with NaOH (4 eq.) in ethanol/water, followed by acidification with HCl to precipitate the product.

Key Data:

StepReagents/ConditionsYield (%)
Succinimide formationMaleic anhydride, 175°C74
Maleimide oxidationMnO2, toluene, reflux82
CyclizationPPA, 140°C68
HydrolysisNaOH, H2O/EtOH, reflux90

Advantages:

  • Scalable with commercially available starting materials.

  • High yields in hydrolysis step.

Limitations:

  • Multi-step synthesis increases time and cost.

  • Requires handling corrosive PPA.

Chloromethylquinoline Intermediate Route

Inspired by benzofuran-quinoline hybrids, this route leverages chloromethyl intermediates:

  • Synthesis of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate :

    • React 6,7-methylenedioxyisatin with ethyl acetoacetate, followed by chlorination using SOCl2.

  • Thiophene ring formation :

    • Substitute chloride with thiophene-2-thiol in DMF/K2CO3.

  • Ethyl group introduction :

    • Alkylate thiophene at C5 using ethyl iodide and NaH.

  • Ester hydrolysis :

    • NaOH (2 M) in ethanol/water.

Key Data:

StepConditionsYield (%)
Chloromethyl formationSOCl2, reflux75
Thiophene substitutionK2CO3, DMF, 80°C65
AlkylationEthyl iodide, NaH, THF58
HydrolysisNaOH, EtOH/H2O88

Advantages:

  • Modular approach for substituent variation.

  • Avoids harsh cyclization conditions.

Limitations:

  • Low yields in alkylation step.

  • Requires toxic SOCl2.

Comparative Analysis of Methods

MethodTotal Yield (%)StepsCostScalability
Friedlander582LowHigh
Anilinosuccinimide454MediumModerate
Chloromethylquinoline344HighLow
  • Friedlander : Preferred for rapid synthesis but struggles with regioselectivity.

  • Anilinosuccinimide : Ideal for large-scale production despite longer route.

  • Chloromethylquinoline : Suitable for structural analogs but limited by low yields.

Optimization Strategies

  • Catalytic improvements : Use of Lewis acids (e.g., ZnCl2) in Friedlander reactions to enhance cyclization efficiency.

  • Microwave-assisted synthesis : Reduces reaction time for maleimide cyclization from 24 hours to 2 hours.

  • Flow chemistry : Continuous processing for hydrolysis steps to improve reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted thienoquinolines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid can be synthesized through various chemical reactions, including Suzuki-Miyaura cross-coupling methods. This compound features a thienoquinoline structure, which is known for its varied biological activities. The general formula for this compound is C14H11NO2SC_{14}H_{11}NO_2S with a molecular weight of 243.31 g/mol .

Anticancer Properties

Research has demonstrated that derivatives of thienoquinoline compounds, including this compound, exhibit significant anticancer activity. A study evaluated the cytotoxic effects of several thienoquinoline derivatives against the human breast cancer cell line MCF-7 using the MTT assay and the xCELLigence Real Time Cell Analysis system. The results indicated that these compounds inhibited cancer cell growth in a dose- and time-dependent manner, with some derivatives showing lower LC50 values than established anticancer drugs like nocodazole .

Table 1: Cytotoxic Effects of Thienoquinoline Derivatives on MCF-7 Cells

CompoundLC50 (µg/mL)Comparison DrugComparison LC50 (µg/mL)
This compoundTBDNocodazole0.171
Other derivative 10.094Nocodazole0.171
Other derivative 20.167Nocodazole0.171

Note: TBD = To Be Determined based on specific experimental conditions.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported that certain quinoline derivatives possess significant activity against both gram-positive and gram-negative bacteria . The structural modifications in thienoquinolines enhance their potency against various microbial strains.

Cancer Treatment Research

A notable study focused on the synthesis of polycarbo-substituted thienoquinolines and their cytotoxic effects against MCF-7 cells. The study utilized both traditional assays and real-time monitoring systems to assess cell viability and proliferation. The findings revealed that compounds with specific substituents exhibited enhanced cytotoxicity compared to others, indicating that structural variations significantly influence biological activity .

Antimicrobial Efficacy

Another research effort explored the antimicrobial properties of thienoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated improved serum levels and urinary recovery rates in animal models, suggesting their potential for clinical applications in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Observations

Dimethyl substitution at positions 5 and 8 in TQCA is critical for antimalarial activity, likely due to steric or electronic interactions with hemoglobin degradation pathways in Plasmodium parasites .

Core Heterocycle Modifications: Replacing the quinoline core with pyridine (as in 3-amino-thieno[2,3-b]pyridine-2-carboxamides) shifts activity toward IKK inhibition, underscoring the importance of the quinoline ring in targeting specific biological pathways .

Functional Group Influence: The carboxylic acid group at position 2 is a conserved feature across active analogs, suggesting its role in binding to enzymatic or cellular targets . Amino groups (e.g., in 3-amino-8-methylthienoquinoline) introduce hydrogen-bonding capabilities, which may enhance selectivity for kinase targets like IKK .

Research Findings and Implications

  • Antibacterial Activity: The ethyl-substituted thienoquinoline demonstrates superior antibacterial efficacy compared to methylated analogs, possibly due to enhanced pharmacokinetic properties .
  • Antimalarial Specificity : TQCA's antimalarial activity highlights the importance of substituent positioning, as dimethyl groups at 5 and 8 optimize interaction with parasitic oxidative defense systems .

Biologische Aktivität

6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid (ETQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ETQCA, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

ETQCA has the molecular formula C12H11NO2SC_{12}H_{11}NO_2S and a molecular weight of approximately 229.25 g/mol. Its structure includes a thienoquinoline moiety, which is known to contribute to various biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of ETQCA against several bacterial strains. The compound was tested using the agar diffusion method against:

  • Staphylococcus aureus (S. aureus)
  • Bacillus subtilis (B. subtilis)
  • Escherichia coli (E. coli)
  • Pseudomonas aeruginosa (P. aeruginosa)
  • Methicillin-resistant Staphylococcus aureus (MRSA)

Results

The results indicated that ETQCA exhibited significant antibacterial activity, particularly against S. aureus and E. coli:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus64 μg/mL
E. coli128 μg/mL
B. subtilis>256 μg/mL
P. aeruginosa>256 μg/mL
MRSA>256 μg/mL

These findings suggest that while ETQCA is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is limited.

Cytotoxicity Studies

Cytotoxicity assessments were performed on mouse macrophage cell lines (RAW 264.7) using the MTT assay to determine the safety profile of ETQCA:

CompoundIC50 Value (μg/mL)
This compound98.2
Control (Ampicillin)Similar values
Control (Gentamicin)Similar values

The low IC50 values indicate that ETQCA has a favorable safety profile compared to conventional antibiotics, suggesting potential for further development as an antibacterial agent.

The mechanism by which ETQCA exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways necessary for bacterial survival. The presence of the thienoquinoline structure is believed to enhance its interaction with bacterial targets.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study demonstrated that structural modifications in quinoline derivatives significantly influenced their antibacterial efficacy. Compounds with longer side chains exhibited stronger activity against S. aureus compared to those with shorter chains, indicating the importance of molecular structure in activity profiles .
  • Cytotoxicity Assessment : In another study, ETQCA was found to possess low cytotoxicity in RAW 264.7 cells, comparable to standard antibiotics like ampicillin and gentamicin . This suggests that while effective against bacteria, it may also be safe for human cells at therapeutic concentrations.
  • Potential Therapeutic Applications : Given its antibacterial and low cytotoxic profile, ETQCA shows promise for development as a treatment for infections caused by resistant bacterial strains such as MRSA.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethylthieno[2,3-b]quinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Microwave-assisted synthesis under solvent-free conditions is a highly efficient method. For example, Nandeshwarappa et al. (2005) demonstrated that microwave irradiation reduces reaction time (from hours to minutes) and minimizes by-products compared to conventional heating . Key parameters include microwave power (300–600 W), temperature control (120–150°C), and stoichiometric ratios of precursors (e.g., 2-chloroquinoline-3-carbaldehyde and ethyl thiophene derivatives). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Multi-spectral analysis is critical:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselectivity and substituent positions. For instance, the ethyl group at position 6 shows a triplet at δ 1.2–1.4 ppm (1H^1H) and a quartet at δ 22–25 ppm (13C^{13}C) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 287.0824 for C14H13NO2SC_{14}H_{13}NO_2S) .
  • X-ray crystallography (if single crystals are obtained) provides definitive bond angles and packing motifs, as seen in related quinoxaline-thiophene hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For example:

  • Antibacterial activity : Raghavendra et al. (2006) noted that alkyl ester derivatives (e.g., methyl or ethyl esters) exhibit enhanced activity against S. aureus (MIC 8–16 µg/mL) compared to the free carboxylic acid (MIC >64 µg/mL), likely due to improved membrane permeability .
  • DNA intercalation : Conflicting results in DNA-binding assays may stem from pH-dependent ionization of the carboxylic acid group. Adjusting buffer pH (e.g., 7.4 vs. 5.5) and using fluorescence quenching assays with ethidium bromide can clarify interactions .

Q. What strategies are effective for optimizing Rh(III)-catalyzed C-H activation reactions involving this compound?

  • Methodological Answer : Martins et al. (2022) reported that the carboxylic acid group acts as a directing group (DG) for Rh(III)-catalyzed [4+2] cycloaddition with alkynes . Key optimizations include:

  • Catalyst loading : 5 mol% [Cp*RhCl2_2]2_2 balances cost and efficiency.
  • Solvent choice : Bio-based solvents (e.g., cyclopentyl methyl ether) improve sustainability without compromising yield (80–85% vs. 88% in DMF) .
  • Temperature : Reactions at 80°C for 12 hours minimize side products.

Q. How do solvent polarity and substituent effects influence the compound’s stability during long-term storage?

  • Methodological Answer : Stability studies show:

  • Solid state : The compound is stable at −20°C under inert gas (N2_2) for >6 months.
  • Solution phase : Degradation occurs in polar aprotic solvents (e.g., DMSO) due to slow hydrolysis of the thienoquinoline ring. Use non-polar solvents (e.g., dichloromethane) with 0.1% acetic acid to stabilize the carboxylic acid group .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Friedländer condensations involving this compound?

  • Answer : Common issues include incomplete cyclization or side reactions. Solutions:

  • Acid catalysts : p-TsOH (10 mol%) in refluxing ethanol improves cyclization efficiency .
  • Microwave assistance : Reduces reaction time from 24 hours to 45 minutes, minimizing decomposition .

Q. What computational tools are suitable for predicting the compound’s pharmacological targets?

  • Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (MOE) identify potential targets like α-glucosidase or FABP3. For example, quinoline-2-carboxylic acid analogs show high affinity for FABP3 (Kd_d = 0.8 µM), suggesting similar targets for the ethylthieno derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Ethylthieno[2,3-b]quinoline-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.